2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of a methoxyphenyl group in the structure enhances its potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the efficient synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
Another approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . This method provides a variety of five-membered cyclic amines, including pyrrolidines, in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A versatile scaffold with various biological activities.
Pyrrolidine-2,5-diones: Known for their inhibitory activity on carbonic anhydrase isoenzymes.
Prolinol: A derivative of pyrrolidine with significant biological profiles.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-9-4-2-3-8(7-9)11-10(12(14)15)5-6-13-11/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15) |
InChI Key |
BEQFGVOUHJNOCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(CCN2)C(=O)O |
Origin of Product |
United States |
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